molecular formula C11H8N2O3S B6413952 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% CAS No. 1261970-95-9

3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95%

Cat. No. B6413952
CAS RN: 1261970-95-9
M. Wt: 248.26 g/mol
InChI Key: ISJZDSSTGGISQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% (3-FTAPA) is a synthetic compound belonging to the class of heterocyclic compounds. It is a derivative of picolinic acid and has a molecular weight of 254.32 g/mol. 3-FTAPA can be synthesized using a two-step procedure involving the reaction of 2-formylthiophene and 6-aminopicolinic acid in the presence of a base catalyst. This compound has been studied extensively in the field of scientific research and has been found to have a wide range of applications in various areas.

Scientific Research Applications

3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has a wide range of applications in scientific research. It has been used in a variety of studies including the study of enzyme-substrate interactions, the study of enzyme kinetics, and the study of molecular recognition. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has been used in the study of molecular recognition in the context of drug design, as well as in the study of enzyme inhibition. 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has also been used in the study of cellular signaling pathways and the study of gene expression.

Mechanism of Action

The mechanism of action of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% is not yet fully understood. However, it is believed that 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% acts as an inhibitor of certain enzymes and can also act as an agonist of certain proteins. In the case of enzymes, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% binds to the active site of the enzyme, preventing it from catalyzing the reaction. In the case of proteins, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% binds to the receptor site of the protein, triggering a conformational change which activates the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% are not yet fully understood. However, it has been found to have an inhibitory effect on certain enzymes and an agonistic effect on certain proteins. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has been found to have an inhibitory effect on the growth of certain bacterial strains, as well as an inhibitory effect on the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% in lab experiments is its high degree of specificity. This compound has been found to be highly selective in its binding to certain enzymes and proteins, allowing for accurate and reproducible results. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% in lab experiments is its relatively high cost.

Future Directions

The potential applications of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% are still being explored. In the future, it is likely that this compound will be used in the development of new drugs, as well as in the study of new cellular signaling pathways. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% may be used in the study of enzyme inhibition and in the development of new enzyme inhibitors. Finally, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% may be used in the development of new diagnostic tools and in the study of gene expression.

Synthesis Methods

The synthesis of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% is achieved by a two-step procedure involving the reaction of 2-formylthiophene and 6-aminopicolinic acid in the presence of a base catalyst. The first step involves the reaction of 2-formylthiophene with 6-aminopicolinic acid in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction produces an intermediate compound which is then reacted with a second base catalyst to form 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95%. The reaction is carried out at a temperature of 80–90°C and is complete within 1–2 hours.

properties

IUPAC Name

6-amino-3-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-9-2-1-8(10(13-9)11(15)16)6-3-7(4-14)17-5-6/h1-5H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJZDSSTGGISQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CSC(=C2)C=O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Formylthiophen-4-YL)-6-aminopicolinic acid

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